3-bromo-N,N-diethylbenzenesulfonamide

説明

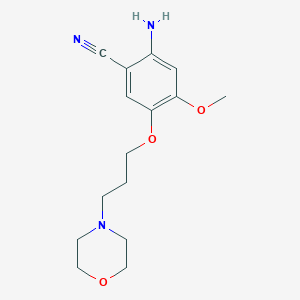

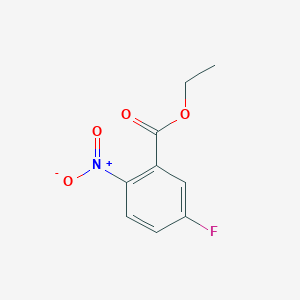

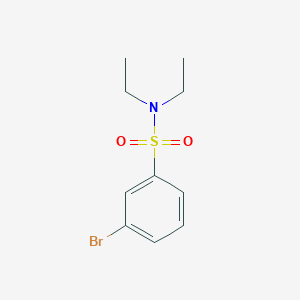

3-bromo-N,N-diethylbenzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S . It has a molecular weight of 292.193 .

Molecular Structure Analysis

The molecular structure of 3-bromo-N,N-diethylbenzenesulfonamide consists of a benzene ring substituted with a bromo group and a diethylsulfonamide group . The exact structure can be represented by the InChI key: ZELYQSZTABGDLA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-bromo-N,N-diethylbenzenesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 366.3±44.0 °C at 760 mmHg, and a melting point of 30-32°C . Its flash point is 175.3±28.4 °C . The compound has a LogP value of 3.55, indicating its lipophilicity .科学的研究の応用

Analytical Applications

- Oxidizing Titrant : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been found useful as an oxidizing titrant in analytical chemistry. It's used for direct titrations of substances like ascorbic acid, glutathione, thioglycolic acid, methionine, sulfite, and arsenite. This compound is more efficient than its chlorine analogs for these applications (Gowda et al., 1983).

Reactions and Synthesis

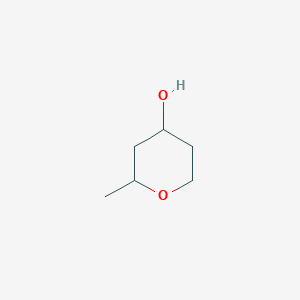

- Reaction with Dihydropyran : N, N-Dibromobenzenesulfonamide reacts with dihydropyran, forming an unstable N-bromo addition product which, upon treatment with ethanol or water, yields a mixture of stereoisomers. The structures of these isomers have been established, showing the versatility of N-halosulfonamide in organic synthesis (Takemura et al., 1968).

Photodynamic Therapy

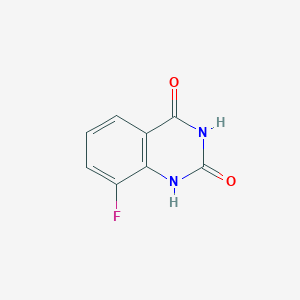

- Photodynamic Therapy in Cancer Treatment : Zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base has been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antagonist Synthesis

- Antagonist Synthesis for HIV-1 Infection : Methylbenzenesulfonamide derivatives have shown potential in drug development as antagonists in the prevention of human HIV-1 infection. These compounds, including those incorporating bromine atoms, have been synthesized and characterized for their bioactivity (Cheng De-ju, 2015).

Bromination of Carbanionic Substrates

- Bromination Agent : N,N-Dibromobenzenesulfonamide has been used as an effective brominating agent for carbanionic substrates under mild conditions. It demonstrates the ability to brominate β-diketones and β-ketoesters without additional bases and can be recovered, rebrominated, and reused multiple times (Tajbakhsh et al., 2004).

Electrophilic Cyanation

- Cyanation of Aryl and Heteroaryl Bromides : N-Cyano-N-phenyl-p-methylbenzenesulfonamide serves as an electrophilic cyanation reagent for synthesizing benzonitriles from aryl bromides. This approach is significant in preparing pharmaceutical intermediates, highlighting its application in drug synthesis (Anbarasan et al., 2011).

Antifungal Agent Synthesis

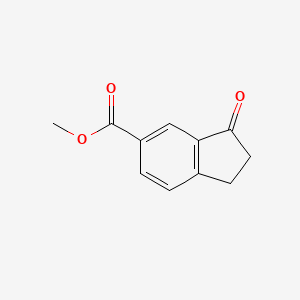

- Antifungal Agents : Novel polyfunctional arenesulfonamides, including those derived from 3-bromo-5-cyanobenzenesulfonamide, have shown potential as fungicides against Malassezia furfur, indicating their relevance in developing treatments for skin diseases caused by fungi (Trifonov et al., 2020).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

3-bromo-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELYQSZTABGDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428436 | |

| Record name | 3-bromo-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N,N-diethylbenzenesulfonamide | |

CAS RN |

871269-11-3 | |

| Record name | 3-Bromo-N,N-diethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。